(R)-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate
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Overview
Description
®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate is a complex organic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives are known for their potential as antimicrobial, antifungal, and anticancer agents. This compound may be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives with varying substituents. Examples include:
- 2-Phenyl-1,3,4-thiadiazole
- 5-(2,5-Difluorophenyl)-1,3,4-thiadiazole
- 3-(Methoxy(methyl)carbamoyl)-1,3,4-thiadiazole
Uniqueness
What sets ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C25H30F2N4O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[(2R)-5-(2,5-difluorophenyl)-3-[methoxy(methyl)carbamoyl]-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate |
InChI |
InChI=1S/C25H30F2N4O4S/c1-24(2,3)35-22(32)28-15-9-14-25(17-10-7-6-8-11-17)31(23(33)30(4)34-5)29-21(36-25)19-16-18(26)12-13-20(19)27/h6-8,10-13,16H,9,14-15H2,1-5H3,(H,28,32)/t25-/m1/s1 |
InChI Key |
ODPINCLJBXCQIN-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@]1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N(C)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N(C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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